Product packaging for N-(prop-2-en-1-yl)thiophene-2-sulfonamide(Cat. No.:CAS No. 140938-40-5)

N-(prop-2-en-1-yl)thiophene-2-sulfonamide

Cat. No.: B2596295
CAS No.: 140938-40-5
M. Wt: 203.27
InChI Key: AUHGVYZXVHHKGB-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)thiophene-2-sulfonamide is a high-purity sulfonamide derivative incorporating a thiophene heterocycle and an allyl (prop-2-en-1-yl) group . Thiophene-based compounds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in several commercially available drugs . The scaffold is of significant interest for constructing novel molecular prototypes in anticancer, antimicrobial, and anti-inflammatory research, as thiophene derivatives have demonstrated potent activity through mechanisms such as enzyme inhibition and receptor modulation . The reactive allyl substituent further enhances the compound's utility as a versatile synthetic intermediate, enabling potential downstream chemical modifications for structure-activity relationship (SAR) studies or the synthesis of more complex chemical libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S2 B2596295 N-(prop-2-en-1-yl)thiophene-2-sulfonamide CAS No. 140938-40-5

Properties

IUPAC Name

N-prop-2-enylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGVYZXVHHKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the N Prop 2 En 1 Yl Thiophene 2 Sulfonamide Scaffold

Direct Synthetic Routes to the Core Thiophene-2-sulfonamide (B153586) Moiety

The formation of the sulfonamide bond (C-SO2-N) is the critical step in constructing the core scaffold. This can be achieved through several established and emerging methodologies.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction is a highly efficient process that typically proceeds to completion. researchgate.net For the synthesis of the thiophene-2-sulfonamide core, this involves the reaction of thiophene-2-sulfonyl chloride with a suitable primary amine in the presence of a base.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). The HCl is neutralized by a base, such as pyridine (B92270) or triethylamine (B128534), driving the reaction to completion. cbijournal.com Studies have reported quantitative yields for such reactions using pyridine as the base at temperatures ranging from 0 to 25 °C. cbijournal.com Alternatively, inorganic bases like sodium carbonate or sodium hydroxide (B78521) can also be employed. cbijournal.com

Table 1: Representative Conditions for Aminosulfonylation
AmineSulfonylating AgentBaseSolventTemperatureYieldReference
AnilineBenzene (B151609) sulfonyl chloridePyridineNot Specified0-25 °C100% cbijournal.com
AnilineBenzene sulfonyl chlorideTriethylamine (TEA)THFRT86% cbijournal.com
Primary Amine (aq. solution)Sulfonyl chlorideSodium CarbonateWaterRTNot Specified cbijournal.com

To generate the specific N-(prop-2-en-1-yl)thiophene-2-sulfonamide directly via this route, thiophene-2-sulfonyl chloride would be reacted with prop-2-en-1-amine (allylamine).

Emerging strategies in C-H functionalization offer more direct, though often more complex, routes to sulfonamides that bypass the need for pre-functionalized sulfonyl chlorides. Oxidative sulfonylation involves the direct formation of a C-S bond on the thiophene (B33073) ring, followed by amination.

One potential pathway involves the oxidation of thiophene derivatives where a sulfur-containing group is already present. For instance, a thiophene compound with a sulfanyl (B85325) side chain can be oxidized to the corresponding sulfonyl group. epo.org However, this process requires careful control of oxidants to avoid oxidation of the thiophene ring itself. epo.orgwikipedia.org The use of a metal catalyst in conjunction with an oxidant can promote the selective and efficient oxidation of sulfanyl groups. epo.org Reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII) have been shown to effectively oxidize thiophenes to their sulfoxide (B87167) and sulfone forms. nih.gov

More advanced methods involve the direct C-H sulfonylation of heteroaromatic rings. For example, a copper-mediated, transient directing group strategy has been developed for the regioselective C4–H sulfonylation of indoles. acs.org This approach demonstrates good functional group tolerance and provides a novel method for accessing C4-functionalized indoles. acs.org While not demonstrated specifically for thiophene in the cited study, such methodologies represent a frontier in the synthesis of arylsulfonamides, potentially allowing for the direct sulfonylation of the thiophene ring at a specific position.

Introduction of the N-(prop-2-en-1-yl) Substituent

An alternative and highly common synthetic strategy involves first preparing the parent thiophene-2-sulfonamide and then introducing the prop-2-en-1-yl (allyl) group onto the nitrogen atom. This approach is advantageous when the parent sulfonamide is readily available or when the amine (allylamine) is incompatible with the sulfonamide formation step.

The N-alkylation of sulfonamides is a well-established transformation. The acidic nature of the N-H proton in a primary sulfonamide allows for its deprotonation by a base to form a nucleophilic sulfonamide anion. This anion can then react with an alkylating agent, such as an allyl halide (e.g., allyl bromide), in a standard nucleophilic substitution reaction. libretexts.org

Various conditions have been developed to facilitate this reaction, overcoming common issues such as slow reaction times or the need for harsh conditions. tandfonline.com Methods include:

Use of Bases and Alkyl Halides: Conventional methods involve reacting the sulfonamide with an alkyl halide in the presence of a base like potassium hydroxide (KOH) or sodium ethoxide. researchgate.net

Polymer-Supported Reagents: Using an anion exchange resin to support the sulfonamide can simplify the procedure and product purification. The resin-supported sulfonamide reacts with an alkyl halide in an alcoholic medium to afford the mono-N-alkylated product. tandfonline.com

Catalytic Approaches: More advanced methods utilize catalysts to enable the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" process. organic-chemistry.orgrsc.org Manganese and iridium complexes have been shown to be effective catalysts for the N-alkylation of sulfonamides with alcohols. organic-chemistry.orgrsc.org

Table 2: Selected Methods for N-Alkylation of Sulfonamides
Alkylation MethodAlkylating AgentCatalyst/BaseKey FeaturesReference
Classical N-AlkylationAlkyl HalidesKOHGeneral method, often requires polar aprotic solvents. researchgate.net
Anion Exchange ResinAlkyl HalidesPolymer-supported sulfonamideSimplified workup and purification. tandfonline.com
Borrowing HydrogenAlcoholsMn(I) PNP pincer precatalystUses alcohols as green alkylating agents. organic-chemistry.org
Hydrogen AutotransferAlcoholsWater-soluble Iridium complexReaction can be performed in water. rsc.org

For the target molecule, thiophene-2-sulfonamide would be treated with a base followed by the addition of an allyl halide like allyl bromide.

When the sulfonamide scaffold possesses elements of chirality, particularly axial chirality due to restricted rotation around a C-N bond, stereoselective N-allylation becomes a critical goal. While this compound itself is not atropisomeric, these advanced methods are highly relevant for substituted analogs.

Catalytic enantioselective N-allylation, often employing palladium catalysts, is a prominent strategy. The Tsuji-Trost allylation, which involves the reaction of an allyl acetate (B1210297) with a nucleophile in the presence of a palladium catalyst, can be rendered enantioselective by using chiral ligands. nih.gov For instance, the reaction of secondary sulfonamides with allyl acetate in the presence of a catalyst system like (S,S)-Trost ligand-(allyl-PdCl)2 can produce N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.govfigshare.com This approach has been successfully applied to the synthesis of various optically active N-allylated sulfonamide derivatives. figshare.com

Advanced Synthetic Transformations Involving the Prop-2-en-1-yl Moiety

Once the this compound scaffold is assembled, the allyl group serves as a versatile synthetic handle for further molecular elaboration. The double bond of the allyl group can undergo a wide range of chemical transformations.

One notable transformation of N-allyl sulfonamide derivatives is the aza-Claisen rearrangement. Studies on N-allyl-N-sulfonyl ynamides have shown that this system can undergo a Pd(0)-catalyzed aza-Claisen rearrangement. nih.govnih.gov This type of sigmatropic rearrangement can lead to the formation of new C-C bonds and complex molecular architectures.

Furthermore, these N-allyl sulfonamide systems can undergo unexpected transformations. For instance, a thermal N-to-C 1,3-sulfonyl shift has been observed, providing a novel route to nitrile synthesis. nih.govnih.gov These advanced rearrangements showcase the rich chemistry that can be explored starting from the N-allyl sulfonamide scaffold. Other, more conventional, reactions of the alkene moiety include, but are not limited to:

Oxidation: Dihydroxylation, epoxidation, or oxidative cleavage.

Reduction: Catalytic hydrogenation to the corresponding N-propyl derivative.

Addition Reactions: Halogenation or hydrohalogenation across the double bond.

Metathesis: Cross-metathesis with other alkenes to build more complex side chains.

These transformations underscore the synthetic utility of the prop-2-en-1-yl group in elaborating the core this compound structure into a diverse library of new chemical entities.

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. arkat-usa.orgresearchgate.netwits.ac.za For the this compound scaffold, both cross-metathesis (CM) and ring-closing metathesis (RCM) offer pathways to diverse derivatives.

Cross-Metathesis (CM): This reaction involves the exchange of alkylidene fragments between the N-allyl group and another olefin, catalyzed by metal carbene complexes, typically based on ruthenium. wits.ac.za The CM of N-allyl sulfonamides with various olefin partners, such as α,β-unsaturated carbonyl compounds, can lead to the synthesis of functionalized α,β-unsaturated sulfonamides. researchgate.netorganic-chemistry.org The choice of catalyst is crucial, with second-generation Hoveyda-Grubbs and related catalysts often providing high efficiency and selectivity. researchgate.netorganic-chemistry.org

Ring-Closing Metathesis (RCM): When a second alkenyl chain is introduced into the molecule, RCM can be employed to form nitrogen-containing heterocyclic rings. wits.ac.zanih.gov For instance, N,N-diallyl sulfonamides can undergo RCM to produce unsaturated five-, six-, or seven-membered rings. nih.govnih.govrsc.org The reaction is typically catalyzed by well-defined ruthenium complexes like Grubbs and Hoveyda-Grubbs catalysts. nih.govnih.gov The stability and activity of these catalysts have enabled the synthesis of complex nitrogen heterocycles with good yields and low catalyst loadings. nih.gov

Below is a table summarizing representative catalysts and conditions for olefin metathesis reactions involving N-allyl sulfonamide substrates.

Metathesis TypeSubstrate TypeCatalystConditionsProduct TypeReference(s)
RCM N,N-diallyltoluenesulfonamideGrubbs IICH₂Cl₂, reflux2,5-dihydro-1H-pyrrole derivative wits.ac.za
RCM N,N-diallyltoluenesulfonamideHoveyda-Grubbs IIWater/organic solvent, RT2,5-dihydro-1H-pyrrole derivative nih.gov
CM Vinyl sulfonamide + OlefinHoveyda-Grubbs IIToluene, 80 °Cα,β-Unsaturated sulfonamide researchgate.net
CM N-allyl-N-tosylamine + MVKHoveyda-Grubbs II + B(OPh)₃Toluene, 80 °CSubstituted pyrrole (B145914) (via tandem reaction) organic-chemistry.org

Radical-Mediated Functionalizations

The alkene in the N-allyl group is susceptible to radical addition reactions. Recent advancements in photoredox catalysis have enabled novel strategies for the late-stage functionalization of complex molecules, including those containing sulfonamide groups. nih.govacs.org One such strategy involves the conversion of the sulfonamide itself into a sulfonyl radical intermediate, which can then be combined with various alkene fragments. nih.govacs.orgresearchgate.net

Alternatively, radicals can be generated from other precursors and added across the double bond of the N-allyl moiety. For instance, nitrogen-centered radicals have been employed for the aminosulfonation of polycyclic hydrocarbons, demonstrating a versatile method for installing sulfonamide units. rsc.org The addition of alkyl or other carbon-centered radicals to the alkene can proceed to form new carbon-carbon bonds, expanding the molecular complexity of the scaffold.

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the N-allyl group can undergo classical electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The alkene can react with various electrophiles. For example, halogenation with Br₂ or Cl₂ would lead to the corresponding dihalo-propane derivative. Hydrohalogenation with HBr or HCl would also occur, typically following Markovnikov's rule, although the presence of the electron-withdrawing sulfonamide group might influence the regioselectivity.

Nucleophilic Addition: While unactivated alkenes are generally poor substrates for nucleophilic attack, conjugate addition becomes possible if the alkene is activated by an electron-withdrawing group. In the case of this compound, the double bond is not directly conjugated to the sulfonyl group. However, derivatization of the scaffold via cross-metathesis to introduce an activating group (e.g., a carbonyl) would render the new double bond susceptible to nucleophilic conjugate addition by thiols (thiol-yne or thiol-ene), amines (amino-yne), or other nucleophiles. acs.org

Sigmatropic Rearrangements and Allylic Functionalizations

Sigmatropic Rearrangements: These are concerted, pericyclic reactions involving the migration of a σ-bond across a π-system. uh.edu The nih.govresearchgate.net-sigmatropic rearrangement is particularly relevant for allylic systems containing heteroatoms like sulfur or nitrogen. wikipedia.orgresearchgate.net For instance, the rearrangement of allylic sulfoxides or sulfenate esters is a well-known example. researchgate.net In a related transformation, addition of nitrenes to allyl sulfides can form sulfimines, which then undergo a nih.govresearchgate.net-sigmatropic rearrangement to yield N-(heterocyclic)sulphenamides. rsc.org The N-allyl sulfonamide scaffold could potentially be engaged in similar rearrangements under appropriate conditions, leading to constitutional isomers with altered connectivity.

Allylic Functionalizations: The allylic position (the carbon atom adjacent to the double bond) is activated for various reactions. Allylic functionalization can introduce new substituents at this position without altering the double bond. Methods for Z-selective allylic functionalization via thianthrenium salts have been developed, providing a route to stereoselectively substituted alkenes. chemrxiv.org Such strategies could be applied to introduce nucleophiles like amines to the allylic position of the scaffold, offering precise control over the product's geometry.

Derivatization Strategies of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that serves as a platform for various derivatization reactions, primarily through electrophilic aromatic substitution. researchgate.netnih.gov

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Thiophene is significantly more reactive than benzene towards electrophilic aromatic substitution. nih.govnumberanalytics.compearson.com Substitution occurs preferentially at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than the intermediate from attack at C3 or C4. onlineorganicchemistrytutor.com

In this compound, the C2 position is already substituted by the sulfonamide group. The sulfonamide group is electron-withdrawing and generally acts as a deactivating group. In benzene chemistry, it is a meta-director. On the thiophene ring, its directing effect must be considered alongside the intrinsic reactivity of the ring positions. The primary positions for a second substitution would be C4 and C5. The electron-withdrawing nature of the sulfonamide group deactivates the ring, particularly the adjacent C3 position. The C5 position, while typically highly reactive in thiophene, is also deactivated. Therefore, electrophilic substitution often directs to the C4 and C5 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring include:

Nitration: Using reagents like nitric acid in acetic anhydride (B1165640). numberanalytics.com

Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid catalyst like AlCl₃ or SnCl₄. numberanalytics.compearson.com

Sulfonation: Using concentrated sulfuric acid. quimicaorganica.org

The table below outlines the expected regioselectivity for electrophilic substitution on the thiophene-2-sulfonamide core.

ReactionReagent(s)Expected Major Product(s)Reference(s)
Bromination NBS in CCl₄5-bromo-thiophene-2-sulfonamide derivative quimicaorganica.org
Nitration HNO₃/H₂SO₄4-nitro- and 5-nitro-thiophene-2-sulfonamide derivatives numberanalytics.com
Acylation Ac₂O / H₃PO₄4-acetyl- and 5-acetyl-thiophene-2-sulfonamide derivatives numberanalytics.compearson.com

Functionalization at Peripheral Positions of the Thiophene Ring

Beyond electrophilic substitution, other methods can be used to introduce functional groups onto the thiophene ring. One powerful strategy is directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position by a strong base (e.g., n-butyllithium), followed by quenching the resulting organometallic species with an electrophile. However, the sulfonamide proton is acidic and would be removed first.

A more common approach is halogen-metal exchange. If a bromo- or iodo-substituent is present on the ring (e.g., at the C5 position), it can be readily converted to a lithium or magnesium derivative. This organometallic intermediate can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups. This strategy allows for the regioselective introduction of substituents that are not accessible through direct electrophilic substitution. For example, starting with 5-bromothiophene-2-sulfonamide (B1270684), one could perform a lithium-halogen exchange and then react with dimethylformamide (DMF) to introduce a formyl group at the C5 position.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like this compound is a critical aspect of modern chemical research. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include improving atom economy, utilizing safer solvents and reagents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. jk-sci.com The goal is to create synthetic pathways that are not only efficient in yield but also environmentally benign and economically viable. numberanalytics.com For sulfonamide synthesis, this involves moving away from traditional methods that often rely on harsh reagents like sulfonyl chlorides and stoichiometric amounts of base, which can generate significant waste. nih.govsci-hub.se

Utilization of Sustainable Reaction Conditions and Catalytic Systems

The drive towards sustainability in chemical synthesis has led to the exploration of novel reaction conditions and catalytic systems that minimize environmental impact. ethernet.edu.et For sulfonamides, this includes the use of green solvents, alternative energy sources, and efficient, often reusable, catalysts.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for sulfonamide synthesis, capitalizing on the good solubility of reagents like sodium sulfinates and the poor solubility of the final sulfonamide product, which allows for easy recovery by simple filtration. researchgate.net Polyethylene glycol (PEG-400) has also emerged as a green, non-toxic, and recoverable solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.se The development of solvent-free, or neat, reaction conditions represents an ideal scenario, completely eliminating solvent-related waste. For instance, the N-acylation of sulfonamides has been achieved under solvent-free conditions using ultrasound irradiation, which often leads to shorter reaction times and high yields. orientjchem.orgresearchgate.net

Alternative energy sources are another tool for promoting sustainable synthesis. Ultrasound and microwave irradiation have been used to accelerate reactions, reduce energy consumption, and often improve yields in the synthesis of sulfonamide derivatives. orientjchem.orgresearchgate.net Photocatalysis, which uses light to drive chemical reactions, offers a sustainable platform that can often proceed at room temperature, eliminating the need for heating. rsc.org For example, synergetic photoredox and copper catalysis has been used for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the air at room temperature. acs.org

Catalytic systems are at the heart of green synthesis. The shift from stoichiometric reagents to catalytic alternatives is crucial for minimizing waste. jk-sci.com In sulfonamide synthesis, various catalytic approaches have been developed. This includes the use of simple and benign catalysts like sodium iodide with an oxidant for C-N bond formation between primary sulfonamides and aldehydes. rsc.org Heterogeneous catalysts, such as neutral Al2O3, have been employed as reusable dehydrating agents in the catalyst-free synthesis of N-sulfonylimines, which are precursors to sulfonamides. nih.gov

Table 1: Examples of Sustainable Conditions and Catalytic Systems in Sulfonamide Synthesis

Green Approach Method/Catalyst Key Advantages Relevant Compounds
Green Solvents Water Benign solvent, simple product recovery. researchgate.net N-Arylsulfonamides
Polyethylene Glycol (PEG-400) Non-toxic, biodegradable, recoverable. sci-hub.sersc.org N,S-Diaryl sulfenamides, Sulfonamides
Alternative Energy Ultrasound Irradiation Reduced reaction times, high yields, solvent-free conditions. orientjchem.orgresearchgate.net N-Acylsulfonamides
Photocatalysis (e.g., fac-Ir(ppy)₃) Room temperature reactions, use of light as energy source. acs.org Aryl Sulfonamides
Sustainable Catalysis I₂/H₂O₂ Metal-free, mild conditions. rsc.org N,S-Diaryl sulfenamides
Al₂O₃ (neutral) Catalyst-free, reusable dehydrating agent. nih.gov N-Sulfonylimines

Metal-Free Synthetic Approaches for Sulfonamides and Thiophenes

Eliminating transition metals from synthetic pathways is a significant goal in green chemistry, as it circumvents issues related to metal toxicity, cost, and contamination of the final product. Significant progress has been made in developing metal-free routes to both the sulfonamide functionality and the thiophene ring system.

For the synthesis of sulfonamides, metal-free approaches often rely on the activation of sulfur or nitrogen sources using common reagents. A one-pot, two-step synthesis of N-arylsulfonamides has been developed from nitroarenes and sodium arylsulfinates using iodine in a mixture of methanol (B129727) and water, avoiding the need for any metal catalyst. researchgate.net Electrochemical synthesis represents another powerful metal-free strategy. Sulfonamides, including a thiophene-derived structure, have been synthesized directly from the corresponding arenes, sulfur dioxide, and amines via anodic oxidation, where no prefunctionalization of the aromatic ring is required. nih.gov This method utilizes electricity as a "traceless" reagent to drive the reaction. Furthermore, photocatalytic systems have been established that eliminate the need for transition metals and photosensitizers, enabling the modular coupling of aryl triflates, a sulfur dioxide surrogate, and various amines to form diverse sulfonamide structures. rsc.org

The synthesis of the thiophene ring, a key component of the target molecule, can also be achieved through metal-free methodologies. nih.gov Traditional thiophene syntheses often require metal catalysts, but greener alternatives have been developed. For example, the reaction of substituted buta-1-enes or 1,4-diaryl-1,3-dienes with potassium sulfide (B99878) allows for a transition-metal-free, atom-economical synthesis of thiophenes through multiple C-H bond cleavages. organic-chemistry.org Another approach involves the reaction of alkynols with elemental sulfur, initiated by a base-free generation of a trisulfur (B1217805) radical anion, to provide a variety of substituted thiophenes. organic-chemistry.org These methods provide direct access to the thiophene core without the environmental and economic drawbacks of metal catalysis.

Table 2: Comparison of Metal-Free Synthetic Approaches

Target Moiety Synthetic Method Reagents/Conditions Key Features
Sulfonamide One-pot from Nitroarenes I₂, Diboronic acid, Na-arylsulfinates, MeOH/H₂O Avoids sulfonyl chlorides and metal catalysts. researchgate.net
Electrochemical C-H Activation (Hetero)arenes, SO₂, Amines, BDD electrode Direct functionalization of C-H bonds; avoids prefunctionalization. nih.gov
Photocatalytic Coupling Aryl triflates, K₂S₂O₅, Amines, UV light Transition-metal- and photosensitizer-free. rsc.org
Thiophene From Dienes/Enes Substituted buta-1-enes, K₂S Atom-economical, C-H activation. organic-chemistry.org
From Alkynols Alkynols, Elemental Sulfur (S₈) Initiated by trisulfur radical anion (S₃•⁻). organic-chemistry.org

Note to User:

Following a comprehensive search of scientific literature, it has been determined that specific experimental data for the compound This compound is not available in the public domain. While research on various other thiophene sulfonamide derivatives has been published, the synthesis and detailed spectroscopic and crystallographic characterization of the N-allyl substituted version, as requested, have not been reported.

Therefore, it is not possible to provide the detailed, scientifically accurate article with specific data tables for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography as outlined in the prompt. Generating such an article would necessitate the fabrication of data, which would be scientifically unsound.

Should research on "this compound" be published in the future, this information can be revisited and an article can be generated based on the reported experimental findings.

Spectroscopic and Structural Elucidation Methodologies

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. This process is crucial for confirming the empirical formula of a newly synthesized molecule, such as N-(prop-2-en-1-yl)thiophene-2-sulfonamide. The technique quantitatively measures the percentage by weight of each element—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample.

The confirmation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₇H₉NO₂S₂. Based on this formula, the theoretical elemental composition has been calculated. These calculated values serve as the benchmark against which experimental results would be compared. While specific experimental data for this compound were not found in a comprehensive search of available literature, the theoretical percentages are presented below. In a typical research setting, these values would be juxtaposed with the results obtained from an elemental analyzer.

The data is typically presented in a tabular format for clear comparison.

Table 1: Elemental Composition of this compound

ElementCalculated (%)Found (%)
Carbon (C)41.36Data not available in searched literature
Hydrogen (H)4.46Data not available in searched literature
Nitrogen (N)6.89Data not available in searched literature
Sulfur (S)31.55Data not available in searched literature

Theoretical and Computational Investigations into N Prop 2 En 1 Yl Thiophene 2 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These theoretical methods provide insights that complement and can even predict experimental findings.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the most stable arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like N-(prop-2-en-1-yl)thiophene-2-sulfonamide, a DFT calculation, typically using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be performed to determine key geometrical parameters. mdpi.comsemanticscholar.org This process minimizes the energy of the molecule to find its most stable conformation.

The expected output of such a calculation would be a detailed table of bond lengths, bond angles, and dihedral angles. For instance, in related thiophene (B33073) sulfonamide derivatives, calculated S=O and S–N bond lengths in the sulfonamide group are typically around 1.46 Å and 1.68 Å, respectively. mdpi.com The bond angles around the sulfur atom, such as O=S=O, are often found to be close to 121°. mdpi.com These theoretical parameters are generally in good agreement with experimental data obtained from X-ray crystallography. scielo.br

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
ParameterTypical Calculated Value (Å or °)
S=O Bond Length~1.46
S-N Bond Length~1.68
S-C (thiophene) Bond Length~1.74
O=S=O Bond Angle~121
C-S-N Bond Angle~105

Conformational Analysis and Potential Energy Surfaces

The flexibility of the prop-2-en-1-yl (allyl) group allows for multiple rotational isomers, or conformers. A conformational analysis would be necessary to identify the most stable three-dimensional shapes of the molecule. This is achieved by systematically rotating the single bonds—specifically the S-N, N-C, and C-C bonds of the allyl group—and calculating the corresponding energy to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers. For other flexible sulfonamides, it has been shown that different conformers can have significantly different energies, and the global minimum represents the most populated state of the molecule in the gas phase. mdpi.com

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies and Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com

For thiophene sulfonamide derivatives, the HOMO is typically localized over the electron-rich thiophene and phenyl rings, while the LUMO is often distributed across the sulfonamide group and the aromatic systems. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. mdpi.com In a study of 11 thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that they are stable compounds. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives (Illustrative)
ParameterTypical Energy Range (eV)
EHOMO-6.5 to -7.5
ELUMO-1.0 to -2.0
Energy Gap (ΔE)3.4 to 4.7

Implications for Chemical Reactivity and Electron Transfer Processes

The distribution of the FMOs dictates how the molecule interacts with other chemical species. The HOMO region is susceptible to electrophilic attack, as it is the site of electron donation. Conversely, the LUMO region is prone to nucleophilic attack, as it is the site of electron acceptance. For this compound, the thiophene ring would likely be the primary site for electrophilic reactions, while the sulfonyl group would be a potential site for nucleophilic attack. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity, both of which are fundamental to predicting electron transfer processes. ijaers.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. ijaers.com It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential.

For a thiophene sulfonamide derivative, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity. researchgate.net The region around the amine hydrogen would likely show a positive potential (blue), indicating its acidic nature. The thiophene ring would exhibit a mix of neutral and slightly negative potential. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying reactive sites. ijaers.com

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations could simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For example, characteristic vibrational frequencies for the SO₂ group in sulfonamides appear in the ranges of 1338–1307 cm⁻¹ (asymmetric stretch) and 1172–1139 cm⁻¹ (symmetric stretch). scielo.br Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. semanticscholar.org These calculations would provide information on the absorption wavelengths and oscillator strengths, which are related to the intensity of the absorption bands.

Computational Simulation of NMR Chemical Shifts

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, providing valuable information for the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating the isotropic magnetic shielding tensors, which are then used to predict the ¹H and ¹³C NMR chemical shifts.

For a comprehensive understanding of this compound, theoretical NMR chemical shifts would be calculated and compared against experimental data. This comparison is crucial for validating the computational model and ensuring the accuracy of the predicted molecular structure. Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently utilized for these calculations. mdpi.com The solvent effect is also an important consideration and is often modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

Atom Experimental ¹H Calculated ¹H Experimental ¹³C Calculated ¹³C
C1 - - - -
C2 - - - -
C3 - - - -
C4 - - - -
C5 - - - -
C6 - - - -
C7 - - - -
H1 - - - -
H2 - - - -
H3 - - - -
H4 - - - -
H5 - - - -
H6 - - - -
H7 - - - -
H8 - - - -
H9 - - - -

Theoretical Vibrational Frequencies and IR Spectra

Theoretical vibrational analysis is a cornerstone of computational chemistry, providing a detailed picture of the molecular motions corresponding to infrared (IR) absorption bands. By calculating the harmonic vibrational frequencies using DFT methods, it is possible to predict the IR spectrum of a molecule. These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to the observed absorption peaks.

For this compound, a theoretical IR spectrum would be generated from the calculated vibrational frequencies. The accuracy of these predictions is often enhanced by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. A detailed assignment of the vibrational modes, such as stretching, bending, and torsional motions of the various functional groups, allows for a thorough understanding of the molecule's dynamics.

The table below provides a representative example of how theoretical and experimental vibrational frequencies for this compound would be presented, along with their corresponding vibrational assignments.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Experimental Frequency Calculated Frequency Vibrational Assignment
- - ν(N-H) stretching
- - νas(C-H) stretching (allyl)
- - νs(C-H) stretching (allyl)
- - ν(C-H) stretching (thiophene)
- - ν(C=C) stretching (allyl)
- - ν(C=C) stretching (thiophene)
- - δ(CH₂) scissoring
- - νas(SO₂) stretching
- - νs(SO₂) stretching
- - ν(S-N) stretching
- - γ(C-H) out-of-plane bending

Investigation of Molecular Descriptors and Global Reactivity Indices

Chemical Hardness (η) and Electronic Chemical Potential (μ)

Chemical hardness (η) and electronic chemical potential (μ) are fundamental concepts in conceptual DFT. Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. A higher value of η indicates greater stability and lower reactivity. The electronic chemical potential, on the other hand, represents the escaping tendency of electrons from a system in its ground state.

These parameters are calculated using the energies of the HOMO (EHOMO) and LUMO (ELUMO) as follows:

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

For a series of thiophene sulfonamide derivatives, these values have been computationally determined, providing insights into their relative stability and reactivity. mdpi.comresearchgate.net

Table 3: Calculated Chemical Hardness (η) and Electronic Chemical Potential (μ) for Representative Thiophene Sulfonamide Derivatives (in eV)

Compound EHOMO ELUMO η μ
Derivative 1 -6.45 -1.80 2.33 -4.13
Derivative 2 -6.71 -2.18 2.27 -4.45
Derivative 3 -7.13 -2.48 2.33 -4.81
Derivative 7 -5.99 -2.55 1.72 -4.27

(Data sourced from a computational study on thiophene sulfonamide derivatives.) mdpi.comresearchgate.net

Electrophilicity Index (ω)

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity to act as an electrophile. The electrophilicity index is calculated using the electronic chemical potential (μ) and chemical hardness (η) as follows:

Electrophilicity Index (ω): ω = μ² / (2η)

Computational studies on thiophene sulfonamide derivatives have provided values for this index, allowing for a comparison of their electrophilic character. mdpi.comresearchgate.net

Table 4: Calculated Electrophilicity Index (ω) for Representative Thiophene Sulfonamide Derivatives (in eV)

Compound μ η ω
Derivative 1 -4.13 2.33 3.66
Derivative 2 -4.45 2.27 4.36
Derivative 3 -4.81 2.33 4.96
Derivative 7 -4.27 1.72 5.30

(Data sourced from a computational study on thiophene sulfonamide derivatives.) mdpi.comresearchgate.net

Ionization Potential (I) and Electron Affinity (A)

Ionization potential (I) and electron affinity (A) are fundamental electronic properties that are directly related to the energies of the frontier molecular orbitals through Koopman's theorem. The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when a molecule accepts an electron.

Within the framework of DFT, these parameters can be approximated as:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

These values are crucial for understanding the charge transfer properties of a molecule and its behavior in redox reactions.

Table 5: Calculated Ionization Potential (I) and Electron Affinity (A) for Representative Thiophene Sulfonamide Derivatives (in eV)

Compound EHOMO ELUMO I A
Derivative 1 -6.45 -1.80 6.45 1.80
Derivative 2 -6.71 -2.18 6.71 2.18
Derivative 3 -7.13 -2.48 7.13 2.48
Derivative 7 -5.99 -2.55 5.99 2.55

(Data sourced from a computational study on thiophene sulfonamide derivatives.) mdpi.comresearchgate.net

Hyperpolarizability and Non-Linear Optical (NLO) Response Theoretical Assessment

The study of non-linear optical (NLO) properties of molecules is a rapidly growing field due to their potential applications in optoelectronics, including optical switching and data storage. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. A high value of β is a prerequisite for a material to exhibit significant NLO activity.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The calculation of the first-order hyperpolarizability provides a theoretical assessment of a molecule's potential as an NLO material. For thiophene sulfonamide derivatives, computational studies have shown that the NLO response is sensitive to the nature and position of substituents on the aromatic rings. mdpi.comresearchgate.net A smaller HOMO-LUMO energy gap is generally correlated with a larger hyperpolarizability. mdpi.com

Table 6: Calculated First-Order Hyperpolarizability (β) for Representative Thiophene Sulfonamide Derivatives (in atomic units)

Compound HOMO-LUMO Gap (eV) β (a.u.)
Derivative 1 4.65 1146.46
Derivative 2 4.53 1481.93
Derivative 3 4.65 871.53
Derivative 7 3.44 5576.21

(Data sourced from a computational study on thiophene sulfonamide derivatives.) mdpi.comresearchgate.net

Intermolecular Interactions and Supramolecular Architectures from Computational Models

Computational modeling serves as a powerful tool to elucidate the complex network of intermolecular interactions that govern the supramolecular architecture of crystalline solids. In the context of this compound, theoretical studies are pivotal for understanding how individual molecules assemble into a stable, three-dimensional lattice. These non-covalent interactions, though weaker than covalent bonds, collectively dictate the crystal packing, polymorphism, and ultimately, the material's physicochemical properties. Computational analyses, such as Hirshfeld surface analysis, provide a quantitative and visual framework for dissecting these intricate forces.

Hirshfeld Surface Analysis for Quantifying Specific Interactions

Hirshfeld surface analysis is a computational method that defines the space occupied by a molecule in a crystal, allowing for the quantification of intermolecular contacts. This technique maps various properties onto the surface, providing a detailed picture of the molecular environment. For thiophene sulfonamide derivatives, this analysis is instrumental in identifying and ranking the significance of different types of interactions, such as hydrogen bonds and van der Waals forces.

Table 1: Illustrative Hirshfeld Surface Contact Percentages for a Thiophene Derivative

Interaction TypePercentage Contribution (%)
H···H21
C···H/H···C20
S···H/H···S19
N···H/H···N14
O···H/H···O12
Other14

Note: Data presented is representative of a related thiophene derivative and is used for illustrative purposes due to the absence of specific data for this compound. semanticscholar.org

Hydrogen Bonding and π-π Stacking Analysis

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in the formation of predictable supramolecular synthons. In sulfonamides, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) are effective acceptors. nih.gov Computational studies on similar structures reveal that molecules can be linked via C-H···O hydrogen bonds, forming chains or more complex networks within the crystal lattice. nih.gov

π-π stacking interactions occur between aromatic rings, such as the thiophene ring in this compound. These interactions are critical for the stabilization of crystal structures. nih.gov The geometry of these interactions can vary, including face-to-face or offset stacking arrangements. Computational models can predict the presence and strength of such interactions by analyzing the distances and angles between adjacent thiophene rings. In some sulfonamide derivatives, conformational flexibility allows for intramolecular π-π interactions, which compete with and influence the intermolecular hydrogen bonding patterns. rsc.org The interplay between robust hydrogen bonding and weaker, yet significant, π-π stacking dictates the final supramolecular assembly.

Chemical Reactivity and Mechanistic Investigations of N Prop 2 En 1 Yl Thiophene 2 Sulfonamide

Reactivity of the Prop-2-en-1-yl Group

The allyl group in N-(prop-2-en-1-yl)thiophene-2-sulfonamide is a key site for chemical modification, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefin Cross-Metathesis with Other Alkenes

Olefin cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds. While specific studies on the cross-metathesis of this compound are not extensively documented, the reactivity of analogous vinyl sulfonamides provides significant insight. The reaction of vinyl sulfonamides with various olefins in the presence of ruthenium-based catalysts, such as the Hoveyda-Grubbs catalyst, proceeds smoothly to afford functionalized α,β-unsaturated sulfonamides. researchgate.netacs.org This transformation is known to tolerate a wide range of functional groups, including carbonyls, esters, and sulfoxides. acs.org It is anticipated that this compound would undergo similar reactivity, allowing for the introduction of diverse substituents at the terminus of the allyl group. The general scheme for such a reaction would involve the coupling of the terminal alkene of the prop-2-en-1-yl group with another olefin, leading to the formation of a new, more substituted alkene and the release of ethylene.

Table 1: Examples of Olefin Cross-Metathesis with Vinyl Sulfonamides

Sulfonamide Reactant Alkene Partner Catalyst Product Yield (%) Reference
N,N-Diethylethenesulfonamide Methyl acrylate Hoveyda-Grubbs II (E)-Methyl 4-(N,N-diethylsulfamoyl)but-2-enoate 95 acs.org
N-Morpholinoethenesulfonamide Styrene Hoveyda-Grubbs II (E)-4-(2-Styryl)sulfonylmorpholine 88 acs.org

Hydrosulfonylation and Related Addition Reactions

The addition of a sulfonyl group across the double bond of the prop-2-en-1-yl moiety represents a direct method for the synthesis of more complex sulfone structures. Photocatalytic methods have emerged as a powerful strategy for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.org This approach allows for the generation of sulfonyl radicals, which can then be harnessed in hydrosulfonylation processes by reacting with various alkene fragments. acs.org While not specifically demonstrated on this compound, this methodology is applicable to a diverse array of pharmaceutically relevant molecules. acs.org

Another relevant transformation is the catalyst- and additive-free hydrosulfonylation of 1,3-dienes with sulfinic acids, which proceeds with high regioselectivity under ambient conditions. mdpi.comresearchgate.net This reaction highlights the propensity for the addition of sulfonyl groups to unsaturated systems. It is plausible that the prop-2-en-1-yl group of the title compound could undergo similar addition reactions with sulfinic acids or other sulfonyl radical precursors.

Palladium-Catalyzed Transformations (e.g., Allylic Alkylations, Carbocyclizations)

The allyl group is an excellent substrate for a variety of palladium-catalyzed transformations, most notably allylic alkylations. Palladium-catalyzed asymmetric allylic alkylation (AAA) allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, a palladium(0) catalyst reacts with the allyl group to form a π-allyl palladium intermediate, which can then be attacked by a nucleophile.

Recent advancements have demonstrated the utility of palladium-catalyzed allylic C-H alkylation, which avoids the need for pre-functionalized alkenes. mdpi.com Furthermore, palladium-catalyzed AAA reactions have been developed that involve the C(sp3)–H activation of N-allyl imines, leading to the synthesis of vicinal diamino derivatives with high levels of diastereo- and enantio-control. rsc.org These examples underscore the potential of the prop-2-en-1-yl group in this compound to participate in a wide range of palladium-catalyzed coupling reactions.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group itself is a versatile functional handle that can be modified through several synthetic strategies.

Sulfonyl Radical Chemistry and Late-Stage Functionalization

The sulfonamide functional group, often considered robust, can be activated to participate in radical reactions. A metal-free photocatalytic approach has been developed for the conversion of sulfonamides into sulfonyl radical intermediates. acs.org This strategy for late-stage functionalization allows for the coupling of pharmaceutically relevant sulfonamides with a variety of alkene fragments. acs.org Mechanistic studies suggest that this transformation proceeds via energy-transfer catalysis. acs.org The generation of a thiophene-2-sulfonyl radical from this compound would open up avenues for novel derivatizations and the synthesis of complex sulfones. acs.org The photoredox activation of sulfone-substituted tetrazoles is another method for generating sulfonyl radicals that can be trapped by electron-deficient olefins. cam.ac.uk

Table 2: Photocatalytic Hydrosulfonylation of Alkenes with Sulfonamides

Sulfonamide Reactant Alkene Partner Photocatalyst Product Yield (%) Reference
N-(4-Methoxyphenyl)methanesulfonamide Methyl vinyl ketone 4CzIPN 4-(Methylsulfonyl)butan-2-one 91 acs.org
N-Phenylbenzenesulfonamide Acrylonitrile 4CzIPN 3-(Phenylsulfonyl)propanenitrile 85 acs.org

N-Substituent Exchange or Derivatization

The prop-2-en-1-yl group on the sulfonamide nitrogen can be removed or exchanged, providing a route to primary sulfonamides or other N-substituted derivatives. Several methods for the N-dealkylation of N-alkylsulfonamides have been reported. A simple and efficient Brønsted acid-promoted N-dealkylation has been developed, which offers good chemical selectivity and moderate to good yields without the need for transition-metal catalysts. researchgate.net

Copper-mediated oxidative dealkylation followed by N-arylation under Chan-Lam conditions provides a method for the N-dealkylation/N-arylation of secondary sulfonamides. researchgate.netst-andrews.ac.uk This reaction allows for the synthesis of a range of N-aryl secondary sulfonamides. researchgate.netst-andrews.ac.uk Additionally, electrochemical methods offer a green and controllable approach for the N(sp2)–C(sp3) bond cleavage of sulfonamides, removing the need for stoichiometric chemical oxidants. acs.org These methods could potentially be applied to this compound to either reveal the primary sulfonamide or to introduce a different N-substituent. A palladium-catalyzed deallylation of N-allyl-N-sulfonyl ynamides has also been reported, which proceeds via an aza-Claisen rearrangement. nih.gov

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The sulfonamide group, being electron-withdrawing, deactivates the ring to some extent, yet the inherent reactivity of thiophene still allows for a variety of substitution and cyclization reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophene and its derivatives. wikipedia.orgwikipedia.org The regioselectivity of these reactions is well-established, with a strong preference for substitution at the C5 position (α to the sulfur atom and para to the sulfonamide group), due to the ability of the sulfur atom to stabilize the intermediate arenium ion. nih.gov Should the C5 position be occupied, substitution may occur at the C3 position.

Common electrophilic aromatic substitution reactions applicable to the thiophene unit in this compound include:

Halogenation: Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS), which is known to be highly regioselective for the bromination of electron-rich aromatic compounds. nih.govresearchgate.netmdpi.com

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

Friedel-Crafts Reactions: Acylation of the thiophene ring can be carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.govmdpi.comkhanacademy.orgresearchgate.net This reaction leads to the formation of an acylthiophene derivative.

The general mechanism for these reactions proceeds through a two-step addition-elimination pathway. youtube.comkhanacademy.orgyoutube.com In the first step, the electrophile attacks the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In the second step, a proton is eliminated from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions on Thiophene Derivatives
Reaction TypeReagentsExpected Major Product Regioisomer
BrominationN-Bromosuccinimide (NBS)5-bromo-N-(prop-2-en-1-yl)thiophene-2-sulfonamide
NitrationHNO₃, H₂SO₄5-nitro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-acetyl-N-(prop-2-en-1-yl)thiophene-2-sulfonamide

The presence of the N-allyl group in this compound provides a handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they allow for the rapid construction of complex molecular architectures.

One notable example is the electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides, which proceeds via a highly regioselective 5-exo-trig radical cyclization. nih.govresearchgate.net This type of transformation can lead to the formation of spirocyclic dihydrothiophenes. While the specific substrate in these studies is N-acylated, the principle of radical cyclization onto the thiophene ring is relevant.

Other potential cyclization strategies that could be applied to this compound include:

Intramolecular Heck Reaction: In the presence of a palladium catalyst, the allyl group could potentially undergo an intramolecular coupling with a halogenated thiophene ring (e.g., a 3-bromo derivative), leading to the formation of a fused ring system. The regioselectivity of such reactions can be influenced by the specific reaction conditions. nih.gov

Ring-Closing Metathesis (RCM): If the thiophene ring is substituted with another alkenyl group, RCM could be employed to construct a new ring fused to the thiophene. researchgate.net

Photochemical Cyclization: Irradiation with UV light could potentially induce a [2+2] cycloaddition between the allyl group and the thiophene double bond, although this is a less common pathway.

[3+2] Cycloaddition: In situ generated heteroaromatic N-ylides can undergo [3+2] cycloaddition reactions with electron-deficient olefins to furnish fused polyheterocyclic compounds. mdpi.com

These cyclization reactions are pivotal in expanding the structural diversity of compounds derived from this compound, providing access to novel scaffolds for various applications. nih.govresearchgate.netekb.egrsc.org

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The identification and characterization of reaction intermediates provide valuable insights into the reaction mechanism. In the context of the electrochemical dearomative spirocyclization of related N-acyl thiophene-2-sulfonamides, an amidyl radical has been proposed as a key intermediate. nih.govresearchgate.net This radical is generated electrochemically and subsequently undergoes a regioselective intramolecular addition to the thiophene ring.

For electrophilic aromatic substitution reactions, the primary intermediate is the arenium ion (sigma complex) , as previously mentioned. The stability of this intermediate dictates the regioselectivity of the reaction.

In other potential radical cyclizations, a thiyl radical could be a plausible intermediate, which could then add to the intramolecular allyl group. The detection and characterization of such transient species can be challenging. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for studying radical intermediates. nih.govresearchgate.net For non-radical intermediates, techniques like 19F NMR spectroscopy have been used to directly observe electrophilic intermediates in reactions of thiols. nih.gov

Catalysts and reagents play a pivotal role in directing the reactivity of this compound, influencing both the type of reaction that occurs and its selectivity.

Lewis Acids: In Friedel-Crafts reactions, Lewis acids like AlCl₃ are essential for activating the acylating agent, making it more electrophilic. nih.govmdpi.comkhanacademy.orgresearchgate.net Lewis acids can also mediate intramolecular cyclizations of molecules containing both an aryl and an allyl group. nih.gov In the N-acylation of sulfonamides, various Lewis acids such as BF₃·Et₂O, ZnCl₂, and TiCl₄ have been shown to be effective catalysts. researchgate.netresearchgate.net

Palladium Catalysts: Palladium complexes are widely used to catalyze cross-coupling and cyclization reactions. In a potential intramolecular Heck reaction, the palladium catalyst would be crucial for the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle. The choice of ligands on the palladium center can significantly influence the efficiency and selectivity of the reaction. nih.gov

Brønsted Acids: Strong Brønsted acids are used as catalysts in reactions such as nitration and sulfonation, where they facilitate the formation of the active electrophile.

Electrochemical Conditions: As seen in the spirocyclization of N-acyl thiophene-2-sulfonamides, the application of an electric potential can serve as a "reagentless" method to generate reactive intermediates like amidyl radicals, offering a green and efficient alternative to chemical oxidants. nih.govresearchgate.net

Interactive Data Table: Catalysts and Their Roles in Potential Reactions
Catalyst/Reagent TypeExamplePotential Role in Reactions of this compound
Lewis AcidAlCl₃Activation of electrophiles in Friedel-Crafts reactions.
Palladium CatalystPd(OAc)₂/phosphine ligandCatalysis of intramolecular Heck cyclization.
Brønsted AcidH₂SO₄Generation of nitronium ion in nitration.
Electrochemical Potential-Generation of radical intermediates for cyclization.

When new chiral centers are formed during a reaction, controlling the stereochemical outcome is a significant challenge in organic synthesis. For reactions involving this compound, particularly cyclization reactions, the formation of stereoisomers is possible.

In the case of substrate-controlled diastereoselectivity, if the this compound molecule already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions. For example, cyclization of a chiral substrate could lead to the formation of diastereomers in unequal amounts.

The development of stereoselective reactions is an active area of research, and strategies such as asymmetric catalysis and the use of chiral auxiliaries could potentially be applied to control the stereochemistry of reactions involving this compound. usm.edu

Future Research Perspectives and Emerging Directions

Exploration of Novel Synthetic Pathways for Analogous Compounds

Another promising approach involves modifying the thiophene (B33073) core. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov This halogenated intermediate can then undergo further transformations, such as the Suzuki-Miyaura cross-coupling reaction, to generate a library of structurally diverse analogs. nih.gov These novel pathways could provide access to compounds with fine-tuned electronic and steric properties for various applications.

Table 1: Comparison of Synthetic Strategies for Thiophene Sulfonamides

Synthetic Pathway Key Reactants Advantages Potential for Analogs
Traditional Method Thiophene-2-sulfonyl chloride, Allylamine (B125299) Well-established, reliable Moderate
Photodriven Coupling Nitro-thiophenes, Allyl mercaptan Avoids intermediate steps, potentially cleaner chemistryviews.org High

| Post-functionalization | 5-bromothiophene-2-sulfonamide, Alkyl halides, Boronic acids | High diversity via cross-coupling reactions nih.gov | Very High |

Discovery of Unprecedented Reactivity Patterns of the Sulfonamide and Allyl Thiophene Units

The reactivity of N-(prop-2-en-1-yl)thiophene-2-sulfonamide is governed by its three key functional components: the thiophene ring, the sulfonamide group, and the allyl group. Future studies are expected to uncover new reactivity patterns. The thiophene ring is susceptible to metabolic sulfur-oxidation, a process that can lead to the formation of reactive metabolites. wustl.edu Understanding and controlling this bioactivation pathway is a critical area for future investigation, particularly if the compound is considered for therapeutic applications.

The allyl group offers a versatile handle for a variety of chemical transformations, including additions, cycloadditions, and transition metal-catalyzed reactions. The interplay between the electron-withdrawing sulfonamide group and the thiophene ring can modulate the reactivity of the allyl moiety in ways that are not yet fully understood. Research into these intramolecular electronic effects could reveal unprecedented reaction pathways, leading to novel molecular scaffolds.

Advanced Computational Modeling for Complex Reactivity Prediction and Design

Computational chemistry is poised to play a pivotal role in predicting the behavior of this compound. Density Functional Theory (DFT) calculations have already been used to determine the geometric parameters, chemical hardness, electronic chemical potential, and electrophilicity of related thiophene sulfonamide derivatives. mdpi.comresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity.

Future computational work could focus on:

Modeling Reaction Mechanisms: Simulating transition states to predict the feasibility and outcomes of novel reactions.

Predicting Bioactivation: Developing models to screen for the likelihood of forming reactive metabolites through processes like thiophene sulfur-oxidation. wustl.edu

Simulating Chiroptical Spectra: Advanced computational methods can help interpret complex experimental data like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for chiral derivatives, aiding in the determination of their absolute configuration. nih.gov

Table 2: Key Parameters from Computational Studies on Thiophene Sulfonamides

Parameter Significance Typical Computational Method
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability researchgate.net DFT (e.g., B3LYP) mdpi.com
Hyperpolarizability Predicts non-linear optical (NLO) properties mdpi.com DFT mdpi.com
Reactivity Descriptors Quantifies electrophilicity, hardness, etc. mdpi.comresearchgate.net DFT mdpi.comresearchgate.net

| Molecular Docking | Predicts binding affinity and mode with biological targets nih.gov | Molecular Mechanics/Docking Algorithms |

Application as Versatile Synthons in the Construction of Complex Organic Molecules

This compound is a promising building block, or synthon, for organic synthesis. The thiophene ring can serve as a stable scaffold, while the allyl and sulfonamide groups provide points for further functionalization. The use of related brominated thiophene sulfonamides in Suzuki-Miyaura cross-coupling reactions demonstrates the potential to use this core to construct complex biaryl systems. nih.gov The allyl group can participate in a wide array of reactions, such as metathesis, hydroformylation, and Heck reactions, to build molecular complexity. The sulfonamide nitrogen can also be further alkylated or used to direct reactions to nearby positions.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of sulfonamides is well-suited for integration into continuous flow chemistry systems. acs.org Flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and the potential for automation and high-throughput screening. rsc.orgresearchgate.net Fully automated two-step flow-through processes have been successfully used to create libraries of secondary sulfonamides. acs.org Applying these paradigms to the synthesis of this compound and its derivatives could accelerate the discovery of new compounds by allowing for the rapid and efficient generation of a large array of analogs. acs.orggoogle.com This technology is particularly valuable for optimizing reaction conditions and for the scalable, eco-friendly production of target molecules. acs.org

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The development of chiral versions of this compound represents a significant frontier for asymmetric synthesis. Recent breakthroughs have shown that N-allyl sulfonamides can be synthesized with high enantioselectivity. consensus.appresearchgate.net Methods such as palladium-catalyzed atroposelective N-allylic alkylation can create molecules with N-C axial chirality. nih.gov Furthermore, organocatalytic approaches have been developed for the atroposelective N-alkylation of sulfonamides to access chiral structures containing an allyl group. rsc.org These chiral sulfonamides are not only valuable targets themselves but also have potential applications as chiral ligands or catalysts in other asymmetric transformations. consensus.app The development of synthetic routes to enantiopure this compound would be a valuable addition to the synthetic chemist's toolbox.

Investigation of this compound as a Ligand in Metal-Catalyzed Processes

The heteroatoms within this compound (sulfur, oxygen, and nitrogen) provide multiple potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as novel ligands in metal-catalyzed reactions. The sulfonamide and thiophene moieties have been shown to play a significant role in the inhibition of metalloenzymes through interactions near the metal-containing active site. nih.gov In-silico studies of related compounds have identified interactions between the sulfonyl group's oxygen and sulfur atoms with amino acid residues and metal cofactors in proteins. nih.gov This inherent coordinating ability could be harnessed by designing catalysts where the thiophene sulfonamide scaffold binds to a metal center, potentially influencing the catalyst's reactivity and selectivity. Future research could explore its use in catalytic processes such as cross-coupling, hydrogenation, or oxidation reactions.

Q & A

Q. What are the common synthetic routes for preparing N-(prop-2-en-1-yl)thiophene-2-sulfonamide and its derivatives?

A widely used method involves microwave-assisted Sonogashira cross-coupling reactions. For example, thiophene-2-sulfonamide derivatives can be synthesized by reacting 5-bromo-thiophene sulfonamides with alkynes (e.g., 1-butyl-4-ethynyl-benzene) in the presence of palladium catalysts (PdCl₂(PPh₃)₂), CuI, and triethylamine under microwave irradiation (60°C, 10 min). Post-reaction extraction with EtOAc and purification via column chromatography yield the target compounds . Nucleophilic substitution reactions, as demonstrated in benzenesulfonamide analogs, are also applicable .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS or SHELXD) and refinement with SHELXL. The WinGX suite facilitates data processing, while ORTEP visualizes anisotropic displacement parameters. Hydrogen bonding and packing interactions are analyzed using Mercury CSD .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing non-covalent interactions in sulfonamide derivatives?

Advanced tools include:

  • Mercury CSD : For void analysis, interaction motifs (e.g., π-π stacking, hydrogen bonds), and packing similarity calculations .
  • Density Functional Theory (DFT) : To optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps).
  • ConQuest and IsoStar : To compare observed interactions with database-derived statistical trends .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide analogs?

  • Target-Specific Assays : Use kinase inhibition assays (e.g., IRE1α inhibition) to evaluate binding affinity .
  • Cell-Based Models : Test compounds in U87MG glioma cells to assess cytotoxicity and mechanistic pathways .
  • Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity trends .

Q. What methodological pitfalls should be avoided during crystallographic refinement of sulfonamides?

  • Overfitting : Use the R_free metric in SHELXL to validate refinement against a subset of unmodeled data .
  • Disorder Modeling : Apply PART instructions in SHELXL for disordered atoms (e.g., allyl groups in N-(prop-2-en-1-yl) derivatives) .
  • Validation Tools : Employ checkCIF/PLATON to flag symmetry errors or unrealistic bond lengths .

Q. How do reaction conditions influence regioselectivity in sulfonamide functionalization?

  • Microwave vs. Conventional Heating : Microwave irradiation enhances reaction rates and can favor specific pathways (e.g., C–H activation over SN2) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of sulfonamide intermediates, while additives like Et₃N mitigate acid byproducts .

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